4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide 4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 391875-84-6
VCID: VC5108907
InChI: InChI=1S/C14H23N3OS2/c1-3-4-5-10-6-8-11(9-7-10)12(18)15-13-16-17-14(19-2)20-13/h10-11H,3-9H2,1-2H3,(H,15,16,18)
SMILES: CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC
Molecular Formula: C14H23N3OS2
Molecular Weight: 313.48

4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

CAS No.: 391875-84-6

Cat. No.: VC5108907

Molecular Formula: C14H23N3OS2

Molecular Weight: 313.48

* For research use only. Not for human or veterinary use.

4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide - 391875-84-6

Specification

CAS No. 391875-84-6
Molecular Formula C14H23N3OS2
Molecular Weight 313.48
IUPAC Name 4-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide
Standard InChI InChI=1S/C14H23N3OS2/c1-3-4-5-10-6-8-11(9-7-10)12(18)15-13-16-17-14(19-2)20-13/h10-11H,3-9H2,1-2H3,(H,15,16,18)
Standard InChI Key RZQGQYABDIVTAZ-UHFFFAOYSA-N
SMILES CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates two pharmacophoric elements: a cyclohexane ring substituted with a butyl chain and a 1,3,4-thiadiazole ring bearing a methylthio group. The molecular formula is C₁₄H₂₃N₃OS₂, with a molar mass of 313.48 g/mol. Key structural descriptors include:

PropertyValue
IUPAC Name4-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide
SMILESCCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC
InChI KeyRZQGQYABDIVTAZ-UHFFFAOYSA-N
Topological Polar Surface Area108 Ų

The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the thiadiazole ring’s planar geometry facilitates π-π stacking interactions with biological targets. The methylthio group at position 5 enhances lipophilicity, potentially improving membrane permeability.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Cyclohexanecarboxylic Acid Derivatization: The cyclohexane ring is functionalized via Friedel-Crafts alkylation to introduce the butyl group, followed by carboxamide formation using thionyl chloride and ammonia.

  • Thiadiazole Ring Construction: Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives yields the 1,3,4-thiadiazole core. Subsequent methylation at the sulfur atom introduces the methylthio group .

  • Amide Coupling: The cyclohexanecarboxamide is linked to the thiadiazole ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Biological Activities and Mechanisms

Antimicrobial Effects

The methylthio group enhances activity against Gram-positive bacteria (Staphylococcus aureus MIC: 8–16 µg/mL) by disrupting cell wall synthesis. Thiadiazoles also inhibit fungal lanosterol 14α-demethylase, a target in Candida infections .

Anti-Inflammatory Activity

In murine models, thiadiazole carboxamides reduce TNF-α and IL-6 levels by ≥40% via NF-κB pathway suppression . The cyclohexane moiety may contribute to membrane stabilization, preventing prostaglandin release.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High logP (3.2 predicted) suggests good intestinal absorption but potential blood-brain barrier penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the butyl chain generates hydroxylated metabolites, which are glucuronidated for excretion .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ in rats exceeds 500 mg/kg, indicating low acute toxicity .

  • Genotoxicity: Ames tests for analogs show no mutagenicity at ≤100 µM.

Applications and Future Directions

Drug Development

This compound’s dual hydrophobic (cyclohexyl) and polar (thiadiazole) domains make it a candidate for:

  • Kinase Inhibitors: Structural similarity to imatinib suggests potential in BCR-ABL1-positive leukemia .

  • Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) .

Challenges and Opportunities

  • Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies.

  • Target Identification: Proteomics studies are needed to map specific protein interactions.

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